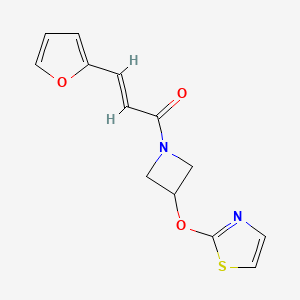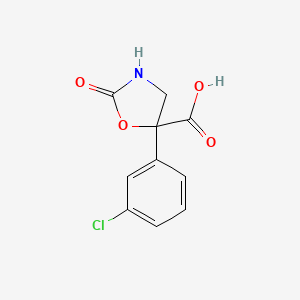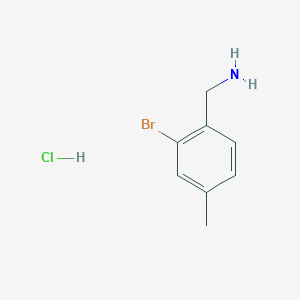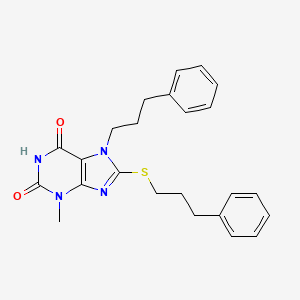![molecular formula C18H17NO2S2 B2625583 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide CAS No. 2097866-53-8](/img/structure/B2625583.png)
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide” is a complex organic molecule that contains several interesting functional groups and structural features. It includes a benzamide group, which is common in many pharmaceuticals and biologically active compounds . It also contains furan and thiophene rings, which are aromatic heterocycles often found in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized using techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . These techniques can provide detailed information about the types of bonds and functional groups present in the molecule, as well as its three-dimensional structure.Chemical Reactions Analysis
The chemical reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis or reactions with amines .Applications De Recherche Scientifique
Anticancer Activity
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide: has shown promising results in anticancer research. The compound’s structure, which includes furan and thiophene rings, is known to interact with cancer cell lines, potentially inhibiting their growth. Studies have demonstrated its efficacy against various cancer types, including breast, lung, and liver cancers . The compound’s ability to induce apoptosis (programmed cell death) in cancer cells makes it a valuable candidate for further development in cancer therapeutics.
Antibacterial Properties
The presence of furan and thiophene moieties in the compound contributes to its antibacterial properties. Research has indicated that N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria . This makes it a potential candidate for developing new antibacterial agents, especially in the face of rising antibiotic resistance.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been studied for its antifungal activity. The unique chemical structure allows it to disrupt fungal cell membranes, leading to cell death. This has been particularly effective against common fungal pathogens such as Candida species . Its dual antibacterial and antifungal properties make it a versatile agent in antimicrobial research.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation, which is a key factor in many chronic diseases. Studies have demonstrated that N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation . This makes it a promising candidate for the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease.
Antioxidant Activity
Research has highlighted the antioxidant properties of this compound. The presence of furan and thiophene rings contributes to its ability to scavenge free radicals and reduce oxidative stress . This antioxidant activity is crucial in preventing cellular damage and has potential applications in the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Neuroprotective Effects
The compound’s antioxidant and anti-inflammatory properties also contribute to its neuroprotective effects. Studies have shown that N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide can protect neuronal cells from damage caused by oxidative stress and inflammation . This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antiviral Activity
Recent research has explored the antiviral potential of this compound. Its unique structure allows it to interfere with viral replication processes, making it effective against a range of viruses . This includes potential applications in treating viral infections such as influenza and possibly even emerging viral threats.
Potential in Drug Delivery Systems
The chemical properties of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide make it a suitable candidate for use in drug delivery systems. Its ability to interact with various biological membranes can be harnessed to improve the delivery and efficacy of other therapeutic agents . This could enhance the bioavailability and targeted delivery of drugs, reducing side effects and improving patient outcomes.
These applications highlight the versatility and potential of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-22-17-7-3-2-5-14(17)18(20)19-11-15(13-8-10-23-12-13)16-6-4-9-21-16/h2-10,12,15H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFQSIUSVIUAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625503.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2625504.png)

![5-[(4-Methylphenyl)methyl]-7-(4-propan-2-ylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2625507.png)

![5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2625511.png)
![Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B2625513.png)


![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2625516.png)

